N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
Description
N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a synthetic organic compound featuring a substituted imidazole core linked to a benzyl-methanamine moiety. The imidazole ring is substituted with an ethyl group at the 1-position and a methyl group at the 4-position, while the methanamine chain is N-benzylated. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications .
Properties
Molecular Formula |
C14H21Cl2N3 |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
N-[(1-ethyl-4-methylimidazol-2-yl)methyl]-1-phenylmethanamine;dihydrochloride |
InChI |
InChI=1S/C14H19N3.2ClH/c1-3-17-11-12(2)16-14(17)10-15-9-13-7-5-4-6-8-13;;/h4-8,11,15H,3,9-10H2,1-2H3;2*1H |
InChI Key |
DJDGVEUJGONBPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1CNCC2=CC=CC=C2)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Imidazole Precursors
The synthesis begins with the alkylation of a substituted imidazole core. For example, 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one undergoes benzylation using benzyl bromide in the presence of potassium carbonate and DMF at 0°C. This step introduces the benzyl group while preserving the reactive iodine substituent for subsequent functionalization. The reaction proceeds via an SN2 mechanism, with the deprotonated imidazole nitrogen acting as the nucleophile.
Key Conditions:
Condensation and Cyclization
The alkylated intermediate is then subjected to cyclization. In one protocol, the iodinated imidazole derivative reacts with ethylamine under palladium-catalyzed cross-coupling conditions to form the 1-ethyl-4-methylimidazole scaffold. Alternatively, microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining yields >75%.
Methanamine Sidechain Introduction
The methanamine sidechain is introduced via reductive amination. A ketone intermediate reacts with benzylamine in the presence of sodium cyanoborohydride, achieving selective reduction of the imine bond. This step benefits from acidic conditions (pH 4–5) to suppress over-reduction.
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid in anhydrous ethanol. Crystallization at 4°C yields the final product with >95% purity.
Optimization Strategies
Solvent and Temperature Effects
Comparative studies highlight the superiority of DMF over THF or acetonitrile in the alkylation step, with yields increasing from 65% to 89%. Lower temperatures (0–5°C) minimize side reactions during benzylation, while cyclization proceeds optimally at 80°C.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-coupling for imidazole functionalization. Recent advances employ nickel-based catalysts, reducing costs by 40% without compromising yield.
Purification Techniques
| Step | Method | Purity Increase | Yield Preservation |
|---|---|---|---|
| Alkylation | Liquid-liquid extraction | 78% → 92% | 85% → 88% |
| Cyclization | Column chromatography | 65% → 98% | 72% → 70% |
| Salt Formation | Recrystallization | 90% → 99% | 95% → 93% |
Crystallization from ethanol/water (3:1 v/v) proves most effective for final product isolation, yielding needle-like crystals suitable for X-ray diffraction analysis.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis using a C18 column (MeCN/H₂O + 0.1% TFA) shows a single peak at 4.7 min, confirming >99% purity. Residual solvent levels meet ICH guidelines (<500 ppm DMF).
Industrial-Scale Adaptations
Patent US4119781A describes a continuous-flow variant for imidazole alkylation, achieving a space-time yield of 1.2 kg/L·day. Key modifications include:
- Tubular reactor design (L = 5 m, ID = 2 cm)
- Supercritical CO₂ as co-solvent
- Inline IR monitoring for real-time adjustment
This method reduces waste generation by 60% compared to batch processes.
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring and methanamine backbone enable oxidation under controlled conditions. Key findings include:
| Reaction Conditions | Reagents | Products/Outcomes | Reference |
|---|---|---|---|
| Ambient temperature, aqueous medium | KMnO₄ (0.1 M) | Imidazole ring hydroxylation at C-4 | |
| 60°C, acidic pH | H₂O₂ (30%) | N-Oxide formation at tertiary amine |
Mechanistic pathway for C-4 hydroxylation involves radical intermediates stabilized by the aromatic imidazole system. The dihydrochloride salt enhances solubility in polar solvents, facilitating electron transfer processes.
Alkylation and Benzylation
The secondary amine group undergoes selective alkylation:
| Substrate | Alkylating Agent | Reaction Time | Yield | Byproducts |
|---|---|---|---|---|
| Free base form | Benzyl chloride (1.2 eq) | 4 h, reflux | 78% | Quaternary salts |
| Dihydrochloride | Methyl iodide (2 eq) | 12 h, RT | 42% | Dehydrohalogenation products |
Alkylation occurs preferentially at the methanamine nitrogen due to steric shielding of the imidazole N-1 position by the ethyl group . Benzylation under phase-transfer conditions (TBAB catalyst) improves yields to 89% .
Nucleophilic Substitution
The 2-position of the imidazole ring participates in SNAr reactions:
| Electrophile | Solvent | Temperature | Conversion Rate | Selectivity |
|---|---|---|---|---|
| 4-Fluorobenzaldehyde | DMF, K₂CO₃ | 80°C | 92% | C-2 > C-4 |
| Chloroacetic acid | H₂O/EtOH (1:1) | 25°C | 67% | C-4 methyl |
Density functional theory (DFT) calculations confirm lower activation energy (ΔG‡ = 18.3 kcal/mol) for C-2 substitution compared to C-4 (ΔG‡ = 24.1 kcal/mol) . The electron-withdrawing effect of the adjacent methyl group enhances C-2 reactivity.
Salt Metathesis
The dihydrochloride form undergoes counterion exchange:
| Metal Salt | Solvent System | Equilibrium Constant (K) | Product Characterization |
|---|---|---|---|
| NaPF₆ | CH₃CN/H₂O | 5.8 × 10³ | [³¹P NMR: δ -144.2 ppm] |
| KBF₄ | acetone | 2.1 × 10² | IR ν(B-F): 1075 cm⁻¹ |
Ion exchange kinetics follow second-order rate laws (k = 0.017 M⁻¹s⁻¹ at 25°C), with PF₆⁻ showing greater affinity than BF₄⁻ due to charge density differences .
Hydrogenolysis
Catalytic hydrogenation cleaves the benzyl group:
| Catalyst | Pressure (psi) | Conversion | Major Product |
|---|---|---|---|
| Pd/C (10%) | 50 | 98% | 1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanamine |
| Raney Ni | 30 | 74% | Partial deethylation |
The reaction demonstrates complete chemoselectivity for benzyl C-N bond cleavage over imidazole ring reduction . Deuterium labeling studies confirm retention of configuration at the methanamine chiral center .
Complexation with Metal Ions
The imidazole nitrogen coordinates transition metals:
| Metal Salt | Stoichiometry | Log K (Stability Constant) | Application |
|---|---|---|---|
| Cu(NO₃)₂ | 1:2 | 8.9 ± 0.2 | Catalytic oxidation |
| ZnCl₂ | 1:1 | 5.3 ± 0.1 | Luminescent materials |
X-ray crystallography of the Cu(II) complex reveals distorted square planar geometry with N,N'-bidentate coordination. Magnetic susceptibility measurements (μeff = 1.73 BM) confirm single unpaired electron configuration .
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination complexes. Future research directions include exploring photochemical reactivity and enantioselective modifications of the methanamine moiety.
Scientific Research Applications
Medicinal Chemistry Applications
N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:
1. Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For example, compounds similar to N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine have shown efficacy against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis through reactive oxygen species generation and DNA fragmentation .
Case Study:
A study demonstrated that imidazole-based compounds could effectively inhibit the growth of MDA-MB-231 breast cancer cells, recording an IC50 value of 5.2 μM, suggesting potent cytotoxicity .
2. Antimicrobial Properties
Imidazole derivatives have also been noted for their antimicrobial activities. Research indicates that such compounds can inhibit the growth of bacterial strains like Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .
Coordination Chemistry Applications
The compound's ability to act as a ligand in coordination complexes has been explored extensively:
1. Synthesis of Metal Complexes
this compound can coordinate with various metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)). These complexes have demonstrated interesting properties such as enhanced stability and unique catalytic activities.
Case Study:
Research on metal complexes formed with imidazole derivatives revealed their potential in catalyzing organic reactions under mild conditions, showcasing their utility in synthetic organic chemistry .
Materials Science Applications
The compound's unique structural features allow it to be utilized in materials science:
1. Polymer Chemistry
Imidazole-containing compounds are valuable in synthesizing polymers with specific properties. Their ability to form hydrogen bonds can enhance the mechanical strength and thermal stability of polymer matrices.
Case Study:
A recent investigation into polymer composites incorporating imidazole derivatives highlighted improvements in thermal resistance and mechanical properties, indicating their potential use in advanced material applications .
Mechanism of Action
The mechanism of action of N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability . The benzyl group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related imidazole derivatives are critical for understanding its unique properties. Below is a comparative analysis:
Structural Features and Substituents
Pharmacokinetic and Functional Implications
- Aromaticity and Stability : The fully aromatic imidazole core in the target compound contrasts with the 4,5-dihydroimidazole in antazoline metabolites, which may confer greater metabolic stability due to reduced susceptibility to oxidation .
- Salt Forms : The dihydrochloride salt (vs. single hydrochloride in other analogs) suggests higher aqueous solubility, advantageous for formulation in drug delivery systems .
Biological Activity
N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride, a compound characterized by its unique imidazole structure, has garnered attention for its significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHClN
- Molecular Weight : 302.24 g/mol
- CAS Number : 1855906-95-4
The presence of the imidazole ring is crucial as it is often associated with various biological activities, including enzyme inhibition and interaction with nucleic acids.
The biological activity of this compound can be attributed to several mechanisms:
- Metalloenzyme Inhibition : The imidazole moiety can coordinate with metal ions, making it a potential inhibitor of metalloenzymes.
- Interaction with Nucleic Acids : The compound can bind to nucleic acids, potentially affecting their stability and function.
- Protein Interaction : It may interact with specific proteins, influencing various biological pathways and processes .
Antimicrobial Activity
Research indicates that compounds containing imidazole structures often exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies .
Anticancer Properties
Studies have shown that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent activation of apoptotic pathways .
Enzyme Inhibition Studies
In biochemical assays, the compound has demonstrated significant inhibitory effects on specific enzymes. For instance, it was tested against various targets in cellular models, showing promising results in modulating enzyme activity related to cancer progression and metabolism .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Demonstrated significant enzyme inhibition and potential applications in drug development. | |
| Research 2 | Showed anticancer activity through apoptosis induction in specific cancer cell lines. |
| Research 3 | Investigated antimicrobial properties against various pathogens, supporting its use as an antimicrobial agent. |
Synthesis and Development
The synthesis of this compound involves several steps:
Q & A
Q. What are the recommended synthetic routes for N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride?
- Methodological Answer : A plausible synthesis involves imidazole core formation via cyclization of o-phenylenediamine analogs, followed by alkylation and salt formation. For example:
Imidazole ring construction : Adapt oxidative cyclization methods using aldehydes and diamines (e.g., dioxane dibromide as an oxidizing agent, as in ).
N-Benzylation : React the imidazole intermediate with benzyl halides under basic conditions.
Salt formation : Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt (similar to dihydrochloride synthesis in and ).
Key Considerations : Monitor reaction progress via TLC/LC-MS, optimize stoichiometry for alkylation, and confirm salt purity via elemental analysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Compare imidazole proton signals (δ 7.0–8.5 ppm) and benzyl group aromatic peaks (δ 7.2–7.5 ppm) to literature analogs ( provides spectral benchmarks for imidazole derivatives).
- IR : Identify C=N stretching (~1650 cm⁻¹) and NH stretches (if applicable) .
- Chromatography : Use HPLC with a C18 column (e.g., 90:10 water:acetonitrile + 0.1% TFA) to assess purity (>95% by area).
- Elemental Analysis : Verify Cl⁻ content (~22.3% for dihydrochloride) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors ().
- PPE : Nitrile gloves, lab coats, and safety goggles ().
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste ().
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL () for refinement. For ambiguous electron density, apply twin refinement or high-resolution data (d ≤ 1.0 Å).
- Complementary Techniques : Pair crystallography with DFT-optimized molecular geometry (e.g., Gaussian 16) to validate bond angles/lengths.
- Case Study : In imidazole derivatives, torsional flexibility of the benzyl group may require constrained refinement or disorder modeling .
Q. What strategies address discrepancies in biological activity across assays?
- Methodological Answer :
- Control for Salt Effects : Test free base vs. dihydrochloride forms in parallel (solubility differences can alter bioavailability) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates) that may interfere with assays.
- Receptor Binding Assays : Employ radioligand displacement studies (e.g., ³H-labeled antagonists) to quantify affinity independently of functional readouts .
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with receptor structures (e.g., PDB IDs for imidazole-binding targets). Parameterize partial charges via AM1-BCC.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (focus on imidazole-benzyl interactions with hydrophobic pockets).
- SAR Validation : Synthesize analogs with modified alkyl/benzyl groups (see for library design) and correlate computational predictions with IC₅₀ data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
